Pritelivir

Vue d'ensemble

Description

Pritelivir est un médicament antiviral à action directe actuellement en cours de développement pour le traitement des infections à virus herpès simplex, en particulier chez les patients immunodéprimés.

Applications De Recherche Scientifique

Pritelivir has several scientific research applications, including:

Chemistry: this compound is used as a model compound in the study of helicase-primase inhibitors and their mechanisms of action.

Biology: It is used in research to understand the replication mechanisms of herpes simplex virus and the role of helicase-primase in viral replication.

Medicine: this compound is being developed as a treatment for herpes simplex virus infections, particularly in patients resistant to existing treatments like acyclovir.

Mécanisme D'action

Pritelivir exerce ses effets antiviraux en inhibant le complexe enzymatique hélicase-primase du virus herpès simplex. Ce complexe enzymatique est essentiel pour le déroulement et l’amorçage de l’ADN viral pendant la réplication. En inhibant ce complexe, this compound empêche la réplication du virus, réduisant ainsi la charge virale et soulageant les symptômes chez les patients infectés .

Analyse Biochimique

Biochemical Properties

Pritelivir plays a crucial role in inhibiting the replication of HSV by targeting the viral helicase-primase complex. This complex is composed of three proteins: UL5 (helicase), UL8 (scaffold protein), and UL52 (primase) . This compound binds to this complex, preventing the unwinding and priming of viral DNA, which are essential steps in viral replication . By inhibiting this complex, this compound effectively halts the replication of HSV-1 and HSV-2 .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It inhibits HSV replication in infected cells, thereby reducing viral load and preventing the spread of the virus . This compound’s action on the helicase-primase complex disrupts the normal function of viral DNA synthesis, leading to a decrease in viral gene expression and protein production . This inhibition of viral replication helps in controlling the infection and reducing the severity of symptoms in patients .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the viral helicase-primase complex, which is essential for HSV DNA replication . By inhibiting this complex, this compound prevents the unwinding of viral DNA and the synthesis of new viral DNA strands . This action effectively blocks the replication of the virus at the molecular level, making this compound a potent antiviral agent against HSV-1 and HSV-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained antiviral activity over time . Studies have shown that this compound remains effective in inhibiting HSV replication for extended periods, with no significant degradation observed . Long-term studies have also indicated that this compound maintains its antiviral efficacy without causing adverse effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces viral load and prevents the progression of HSV infection . At higher doses, this compound may exhibit toxic effects, including potential off-target interactions and adverse reactions . It is crucial to determine the optimal dosage to maximize efficacy while minimizing toxicity in clinical applications .

Metabolic Pathways

This compound is metabolized through various pathways in the body. It interacts with enzymes involved in drug metabolism, including cytochrome P450 enzymes . These interactions can influence the pharmacokinetics and bioavailability of this compound, affecting its overall efficacy and safety profile . Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic use and minimizing potential drug interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions facilitate the uptake and accumulation of this compound in target cells, enhancing its antiviral activity . The distribution of this compound within the body is influenced by factors such as tissue permeability and protein binding . Understanding these transport and distribution mechanisms is crucial for optimizing the delivery and efficacy of this compound .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its antiviral activity. It is primarily localized in the nucleus of infected cells, where it interacts with the viral helicase-primase complex . This localization allows this compound to effectively inhibit viral DNA replication at its site of action . Additionally, this compound may undergo post-translational modifications that influence its targeting and activity within specific cellular compartments .

Méthodes De Préparation

La synthèse de Pritelivir implique plusieurs étapes, commençant par la préparation du noyau thiazolylamide. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle thiazole : Elle implique la réaction de matières premières appropriées dans des conditions spécifiques pour former le cycle thiazole.

Fixation du groupe sulfamoyle : Le groupe sulfamoyle est introduit dans le cycle thiazole par une réaction de sulfonation.

Formation de la liaison acétamide : La liaison acétamide est formée en faisant réagir le dérivé thiazole avec un agent acylant approprié.

Introduction du groupe pyridinylphényle : La dernière étape implique le couplage du groupe pyridinylphényle au dérivé acétamide.

Les méthodes de production industrielle de this compound sont optimisées pour garantir un rendement et une pureté élevés, impliquant une synthèse à grande échelle dans des conditions contrôlées .

Analyse Des Réactions Chimiques

Pritelivir subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels dans this compound, conduisant à différents dérivés.

Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d’autres groupes, modifiant ses propriétés chimiques.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

This compound a plusieurs applications en recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé modèle dans l’étude des inhibiteurs de l’hélicase-primase et de leurs mécanismes d’action.

Biologie : Il est utilisé dans la recherche pour comprendre les mécanismes de réplication du virus herpès simplex et le rôle de l’hélicase-primase dans la réplication virale.

Médecine : this compound est en cours de développement comme traitement des infections à virus herpès simplex, en particulier chez les patients résistants aux traitements existants comme l’acyclovir.

Comparaison Avec Des Composés Similaires

Pritelivir est unique par rapport aux autres agents antiviraux en raison de son nouveau mécanisme d’action. Contrairement aux analogues nucléosidiques tels que l’acyclovir et le valacyclovir, qui ciblent l’ADN polymérase virale, this compound cible le complexe enzymatique hélicase-primase. Cela le rend efficace contre les souches du virus herpès simplex résistantes aux analogues nucléosidiques. Des composés similaires comprennent :

Acyclovir : Un analogue nucléosidique qui cible l’ADN polymérase virale.

Valacyclovir : Un promédicament de l’acyclovir avec une meilleure biodisponibilité.

Famciclovir : Un promédicament du penciclovir, un autre analogue nucléosidique.

Le mécanisme d’action unique de this compound et son efficacité contre les souches résistantes aux médicaments mettent en évidence son potentiel en tant que thérapie antivirale précieuse.

Propriétés

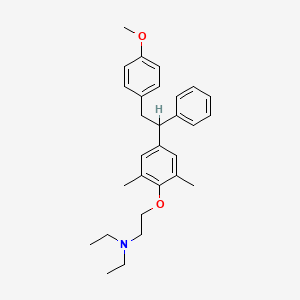

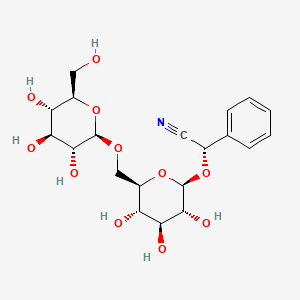

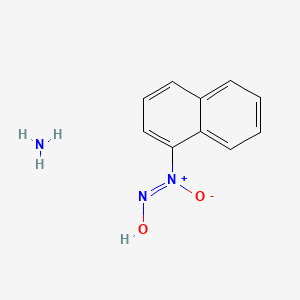

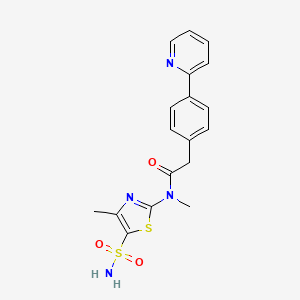

IUPAC Name |

N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S2/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15/h3-10H,11H2,1-2H3,(H2,19,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZKZONQVYTCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188344 | |

| Record name | Pritelivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348086-71-5 | |

| Record name | N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348086-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pritelivir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0348086715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pritelivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pritelivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRITELIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07HQ1TJ4JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Pritelivir against HSV?

A1: Unlike nucleoside analogues that target viral DNA polymerase, this compound inhibits the viral helicase-primase complex. [, , ] This prevents the de novo synthesis of viral DNA, effectively blocking viral replication. []

Q2: Does this compound impact uninfected cells?

A2: this compound does not require activation by viral thymidine kinase, which confers its selectivity for infected cells, sparing uninfected cells. []

Q3: How does this compound's mode of action translate to clinical benefits?

A3: By directly inhibiting viral replication in epithelial cells, this compound reduces viral shedding. [] Mathematical models suggest it also indirectly limits the spread of HSV from neurons to keratinocytes and between mucosal sites. []

Q4: What is the molecular formula and weight of this compound?

A4: While this document focuses on summarizing research findings rather than providing detailed chemical information, resources like PubChem or DrugBank can provide such data.

Q5: How have mathematical models been used to study this compound?

A5: Researchers have developed mathematical models integrating pharmacokinetic, pharmacodynamic, and viral pathogenesis data to simulate this compound's activity. These models successfully recapitulated viral shedding patterns observed in a Phase 2 clinical trial, highlighting the model's predictive power. []

Q6: Are there structural analogues of this compound with similar activity?

A6: Yes, a series of thiazolylsulfonamide congeners structurally related to this compound have been synthesized and investigated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. [] Notably, this compound itself exhibits inhibitory action against some hCAs, potentially impacting its pharmacokinetic properties by facilitating its transport throughout the body while bound to blood CA I and II. []

Q7: What is known about the formulation strategies for this compound?

A7: Different solid forms of this compound have been explored to optimize its route of administration for both systemic and topical applications. []

Q8: What is the pharmacokinetic profile of this compound?

A8: this compound demonstrates favorable pharmacokinetics with a long half-life ranging from 52 to 83 hours, achieving steady-state concentrations between 8 and 13 days. [] Its absolute bioavailability is approximately 72% under fasted conditions. []

Q9: How does food intake affect this compound's pharmacokinetics?

A9: A high-fat meal delays this compound's time to maximum concentration by 1.5 hours and increases both its maximum plasma concentration and area under the curve. []

Q10: What are the primary metabolic pathways of this compound?

A10: this compound primarily undergoes amide hydrolysis, leading to the formation of amino thiazole sulfonamide (ATS) and pyridinyl phenyl acetic acid (PPA). [] These metabolites, along with PPA-acyl glucuronide, represent the major drug-related components found in plasma. []

Q11: How is this compound eliminated from the body?

A11: The majority of this compound and its metabolites are eliminated through renal excretion (approximately 75-77%), with the remaining portion excreted in feces. []

Q12: What is the in vitro activity of this compound against HSV?

A12: this compound demonstrates potent antiviral activity against both HSV-1 and HSV-2 in vitro, surpassing the efficacy of currently used nucleoside analogues. []

Q13: Has this compound been tested in animal models of HSV infection?

A13: Yes, studies in a murine model of HSV-1 infection showed that this compound effectively suppressed signs of infection at a dosage of 10 mg/kg/day for 4 days, with plasma concentrations exceeding the in vitro EC90 for most of the dosing interval. [] Interestingly, even a suboptimal 8-hour exposure to this compound, achieved with a higher dose (60 mg/kg/day) and longer duration (8 days), successfully treated mice infected with a this compound-resistant HSV-1 strain. []

Q14: What is the clinical efficacy of this compound against HSV-2?

A14: In a Phase 2 clinical trial involving HSV-2-infected individuals, this compound significantly reduced both the rate of genital HSV shedding and the number of days with lesions in a dose-dependent manner. [] The 75 mg daily and 400 mg weekly doses demonstrated the highest efficacy in reducing viral shedding and lesion rates compared to placebo. []

Q15: How does this compound compare to Valacyclovir in treating HSV-2?

A15: A randomized clinical trial comparing this compound (100 mg daily) to Valacyclovir (500 mg daily) in individuals with frequent genital HSV-2 recurrences found that this compound resulted in a significantly lower percentage of positive HSV swabs over a 28-day treatment period. [] this compound also showed a trend towards reducing the frequency of genital lesions, although the difference was not statistically significant. []

Q16: Does this compound show cross-resistance with other antiviral agents?

A16: this compound, being a helicase-primase inhibitor, acts through a distinct mechanism from nucleoside analogues like Acyclovir. Therefore, it retains activity against Acyclovir-resistant HSV strains. [, , ] This makes this compound a potential therapeutic option for managing infections refractory to conventional treatments. [, , ]

Q17: What is the safety profile of this compound?

A17: In Phase 1 clinical trials, this compound was deemed safe and well-tolerated in healthy volunteers at doses up to 600 mg as a single dose and up to 200 mg once daily for multiple doses. [] In the Phase 2 trial comparing this compound to Valacyclovir, the incidence of treatment-emergent adverse events was comparable between the two groups. []

Q18: Can HSV genital shedding be considered a surrogate marker for clinical outcomes?

A18: Studies analyzing HSV DNA detection in self-collected genital swabs via PCR suggest that HSV shedding rates strongly correlate with lesion rates. [] Further analysis of clinical trial data revealed that a substantial portion (40-82%) of the observed reduction in genital herpes recurrences with antiviral treatment could be attributed to the treatment's effect on reducing viral shedding. []

Q19: What analytical techniques are used to quantify this compound?

A19: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been successfully employed to quantify this compound in biological samples. [] This method has been validated and proven reliable for determining this compound concentrations in complex matrices like human placental perfusion medium. []

Q20: What are other potential treatment options for acyclovir-resistant HSV infections?

A20: Besides this compound, other potential treatment options for acyclovir-resistant HSV infections include:

- Foscarnet: Frequently used as a second-line agent, but intravenous administration and potential for renal toxicity limit its use. [, ]

- Cidofovir: Another option for acyclovir-resistant cases, but it also requires intravenous administration and carries a risk of nephrotoxicity. [, ]

- Topical agents: Trifluridine and imiquimod are potential alternatives for localized mucocutaneous infections. []

- Amenamevir: Another helicase-primase inhibitor with demonstrated efficacy against HSV and VZV, currently approved in Japan for herpes zoster. [, ]

Q21: How has the treatment landscape for HSV infections evolved?

A21: The introduction of Acyclovir in the early 1980s revolutionized HSV treatment. [] While Acyclovir and its prodrug Valacyclovir remain cornerstones of therapy, limitations such as resistance development, a narrow therapeutic window, and limited impact on recurrence frequency spurred the development of novel agents. [, ] this compound, with its distinct mechanism of action targeting the viral helicase-primase complex, represents a significant advancement in addressing these limitations, particularly in managing acyclovir-resistant HSV infections. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.